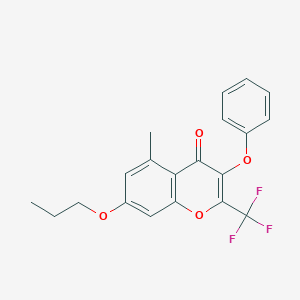
5-methyl-3-phenoxy-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-phenoxy-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound with a complex structure that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenoxy-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been found to have anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-3-phenoxy-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its potential to be used as a fluorescent probe for imaging purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 5-methyl-3-phenoxy-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, more studies are needed to optimize its use as a fluorescent probe for imaging purposes.
In conclusion, this compound is a complex chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
Synthesis Methods
The synthesis of 5-methyl-3-phenoxy-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one involves a multi-step process that includes the reaction of 7-hydroxy-4H-chromen-4-one with 3-bromoanisole, followed by the reaction of the resulting product with 3-propoxypropyl magnesium bromide and trifluoromethyl iodide. The final product is obtained after purification through column chromatography.
Scientific Research Applications
5-methyl-3-phenoxy-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for imaging purposes.
Properties
IUPAC Name |
5-methyl-3-phenoxy-7-propoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3O4/c1-3-9-25-14-10-12(2)16-15(11-14)27-19(20(21,22)23)18(17(16)24)26-13-7-5-4-6-8-13/h4-8,10-11H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLWXEOJHWMRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C(=C1)C)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B5087605.png)
![3-(3,4-difluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5087614.png)
![3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5087626.png)
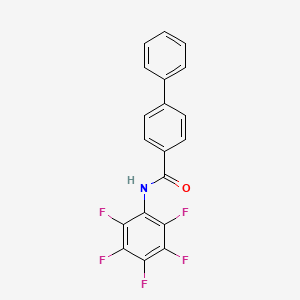
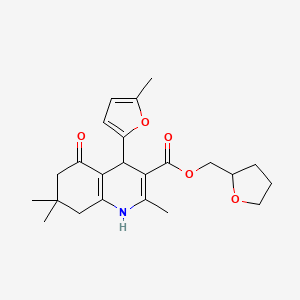
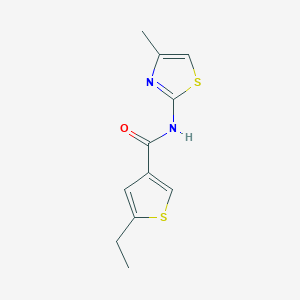
![1-[(4-chlorobenzyl)oxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5087655.png)
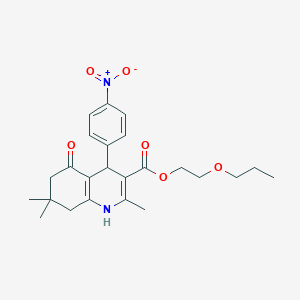
![3-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5087668.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5087669.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)
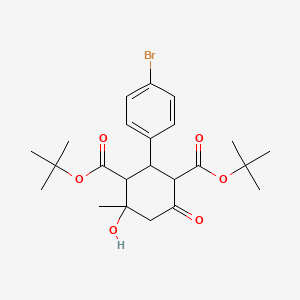

![5-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5087702.png)
